molecular formula C13H13NO2 B108438 N-(3-Methyl-2-butenyl)phthalimide CAS No. 15936-45-5

N-(3-Methyl-2-butenyl)phthalimide

Cat. No.: B108438
CAS No.: 15936-45-5
M. Wt: 215.25 g/mol
InChI Key: NPPJFTLLMRKUHM-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-butenyl)phthalimide is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of phthalimide, characterized by the presence of a 3-methyl-2-butenyl group attached to the nitrogen atom of the phthalimide ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methyl-2-butenyl)phthalimide can be synthesized through the reaction of potassium phthalimide with 3,3-dimethylallyl bromide . The reaction typically involves the use of a solvent such as dimethylformamide (DMF) and is carried out under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the phthalimide attacks the carbon atom of the bromide, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-2-butenyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methyl-2-butenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.

Scientific Research Applications

N-(3-Methyl-2-butenyl)phthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methyl-2-butenyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Methyl-2-butenyl)phthalimide can be compared with other phthalimide derivatives, such as:

  • N-Butylphthalimide
  • N-Phenylphthalimide
  • N-Methylphthalimide

These compounds share a similar phthalimide core structure but differ in the substituents attached to the nitrogen atom. The unique 3-methyl-2-butenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methylbut-2-enyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJFTLLMRKUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166643
Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-45-5
Record name 2-(3-Methyl-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Record name N-(3-Methyl-2-butenyl)phthalimide
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Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Record name N-(3-Methyl-2-buten-1-yl)phthalimide
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Synthesis routes and methods I

Procedure details

Phthalimide, potassium salt (20.5 g, 0.11 mol) was suspended in dry DMF (100 mL). To the suspension was added 1-bromo-3-methyl-2-butene (14.8 g, 0.1 mol) with stirring. The reaction mixture was stirred under N2 at 45° C. for 24 h. TLC (silica gel, 30% ethyl acetate-hexane) showed one major UV-visible spot with Rf =0.65. DMF was removed under vacuum and the residue was taken up with water (200 mL) and extracted with ethyl acetate (3×150 mL). The extracts were combined and dried over Na2SO4. Evaporation of solvent gave the title product as a white solid. Yield: 21.0 g (98%). mp: 95°-97° C. MS: 233 (M+NH4)+, 216 (M+H)+.
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20.5 g
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14.8 g
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ethyl acetate hexane
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Synthesis routes and methods II

Procedure details

20 g of 1-bromo-3-methylbut-2-ene and 26.1 g of phthalimide are suspended in anhydrous DMF, and then the mixture is refluxed for 12 h with heating. After returning to RT, the reaction medium is filtered and then taken up with an aqueous solution saturated with NH4Cl. The aqueous phase is extracted with AcOEt, washed with a solution of NaCl, and then dried on magnesium sulfate and dry evaporated. The obtained solid is suspended in 100 mL of water and stirred. The precipitated product is filtered, rinsed with ether and then dried in the oven in vacuo at 65° C. 18.3 g (yield=63%) of 2-(3-methylbut-2-en-1-yl)-1H-isoindole-1,3-dione are obtained as a white powder used as such.
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20 g
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26.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(3-Methyl-2-butenyl)phthalimide in the synthesis of N6-[3-methyl-2-butenyl(14C-1)] adenine?

A1: this compound serves as a protected form of 3,3-dimethylallylamine in this synthesis []. The phthalimide group acts as a protecting group for the amine functionality, preventing unwanted side reactions during subsequent steps. This protection strategy is crucial to ensure the successful synthesis of the target radiolabeled adenine derivative. Later, the phthalimide group is removed to yield the desired 3,3-dimethylallylamine, which is then reacted with 6-chloropurine to achieve the final product.

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